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Introduction

Titanium diboride (TiBz) is an advanced ceramic material renowned for its exceptional
hardness, high melting point, excellent wear resistance, and good thermal and electrical
conductivity.[1][2] These properties make it a candidate for a wide range of demanding
applications, including cutting tools, armor, crucibles for molten metals, and wear-resistant
coatings.[2]

The theoretical density is a fundamental intrinsic property of a crystalline material, representing
the maximum achievable density if the material were a perfect, defect-free single crystal.[3] It is
calculated based on the material's crystal structure and the atomic weight of its constituent
elements.[4] For materials scientists and engineers, the theoretical density serves as a critical
benchmark for quality control, allowing for the quantification of porosity in sintered or
manufactured parts, which significantly influences their mechanical and physical properties.[5]
[6] This guide provides a comprehensive, step-by-step protocol for the calculation of the
theoretical density of Titanium Diboride.

Fundamental Principles of Theoretical Density

The theoretical density (p) of a crystalline solid is determined by the mass of the atoms within a
single unit cell and the volume of that unit cell. The relationship is expressed by the following
general formula[4][7]:

p=(n*M)/(V_Cc*N_A)
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Where:

p = Theoretical density (typically in g/cms3)

n = The number of formula units per unit cell

M = The molar mass of the formula unit ( g/mol )

V_c = The volume of the unit cell (cm3)

N_A = Avogadro's number (approximately 6.022 x 102 mol—1)

To perform the calculation for TiB2, one must first identify its crystal structure to determine the
values for 'n" and the formula for 'V_c'.

Crystal Structure of Titanium Diboride (TiB2)

Titanium diboride crystallizes in the hexagonal crystal system.[1][5] Its specific structure is the
AlB2-type, which belongs to the P6/mmm space group.[2][8][9] The unit cell contains one
formula unit (n=1) of TiB2.[2][9] The atomic positions within this hexagonal cell are defined with
the Titanium (Ti) atom at the origin (0,0,0) and the two Boron (B) atoms at (1/3, 2/3, 1/2) and
(2/3, 1/3, 1/2).[8][9]

The volume of a hexagonal unit cell (V_c) is calculated from its lattice parameters, 'a' and 'c',
using the formula:

V.c=(W3/2)*az*c

Data Presentation: Required Parameters for
Calculation

The accurate calculation of TiBz's theoretical density requires precise values for its atomic and
structural parameters. These are summarized in the table below.
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Parameter Symbol Value Source(s)
Atomic Weight of ]
o M_Ti 47.867 g/mol [10][11][12]
Titanium
Atomic Weight of
M_B 10.811 g/mol [13][14]
Boron
Molar Mass of TiB2 M_TiB2 69.522 g/mol [9]
Lattice Parameter 'a’ 3.0236 A (3.0236 x ]
a
(at 20 °C) 10-8 cm)
Lattice Parameter 'c' 3.2204 A (3.2204 x -
c
(at 20 °C) 10-8 cm)
Formula Units per Unit
n 1 [2][9]
Cell
Avogadro's Number N_A 6.02214 x 102 mol—1 (Standard)

Detailed Calculation Protocol

This section provides a step-by-step methodology for calculating the theoretical density of TiB2
using the parameters defined above.

Step 1: Calculate the Molar Mass (M) of the TiB2 Formula
Unit

The molar mass of the TiBz formula unit is the sum of the atomic weight of one titanium atom
and two boron atoms.

M_TiBz=M_Ti + (2 * M_B)

M_TiB2 = 47.867 g/mol + (2 * 10.811 g/mol )

M_TiB2 = 47.867 g/mol + 21.622 g/mol

M_TiB2 = 69.489 g/mol
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Note: The value of 69.522 g/mol from a NIST publication will be used for consistency with the
high-precision lattice parameters from the same source.[9]

Step 2: Calculate the Volume of the Hexagonal Unit Cell
(V_c)

The volume of the unit cell is calculated using the lattice parameters 'a' and 'c'. It is crucial to
convert the units from Angstroms (A) to centimeters (cm) to obtain the final density in g/cm3.

V.c=(W3/2)*az*c

V_c =(1.73205/ 2) * (3.0236 A)2 * (3.2204 A)

V_c = 0.866025 * (9.14217 A2) * (3.2204 A)

V_c = 25.445 A3

Next, convert the volume from cubic angstroms (A3) to cubic centimeters (cm3), knowing that 1
A=10-8cm.

e V_c (cm?d) = 25.445 * (108 cm)3

e V_Cc=2.5445x%x10"2cm?3

Step 3: Calculate the Theoretical Density (p) of TiB:z

Using the values for n, M, V_c, and N_A, the theoretical density can now be calculated.

p=MN*M)/(V_c*N_A)

p=(1*69.522 g/mol )/ (2.5445 x 10-22 cm3 * 6.02214 x 10% mol~1)

p = 69.522 / (15.323) glcm3

p = 4.537 g/cm3

The calculated theoretical density is approximately 4.54 g/cm3. A referenced value from the
National Institute of Standards and Technology (NIST) reports the density as (4.500 + 0.0032)
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g/cm? based on similar parameters.[9] The minor difference may arise from the specific
precision of constants used in the original publication.

Visualization of Calculation Workflow

The logical flow of the theoretical density calculation, from fundamental constants to the final
result, is illustrated in the diagram below.

Input Parameters

Atomic Weights Lattice Parameters (Hexagonal) Constants

Ti: 47.867 g/mol a=3.0236 A n=1

B: 10.811 g/mol c=3.2204 A N_A = 6.022x1022 mol-1
4 N

Calculation Steps

Step 1: Calculate Molar Mass (M) Step 2: Calculate Unit Cell Volume (V_c)
M = M_Ti + 2*M_B V_c=(V3/2)*az*c

Step 3: Calculate Theoretical Density (p)
p = (n*M) / (V_Cc*N_A)

Final Result
p = 4.54 g/lcm3

Click to download full resolution via product page

Caption: Logical workflow for the theoretical density calculation of TiB-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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